2-(Naphthalen-1-ylmethyl)benzoic acid
Description
2-(Naphthalen-1-ylmethyl)benzoic acid is a benzoic acid derivative featuring a naphthalene moiety linked via a methylene group to the ortho position of the aromatic carboxylic acid. This structural motif confers unique physicochemical properties, including enhanced lipophilicity due to the naphthalene system and acidity from the carboxylic acid group.
Properties
CAS No. |
69238-67-1 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14/h1-11H,12H2,(H,19,20) |
InChI Key |
MVMGFRNEEUFWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-ylmethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with benzyl chloride, followed by oxidation of the resulting product to introduce the carboxylic acid group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylene bridge can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl ketone or naphthalen-1-ylmethyl carboxylic acid.
Reduction: Formation of naphthalen-1-ylmethanol or naphthalen-1-ylmethyl aldehyde.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
2-(Naphthalen-1-ylmethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Linker Flexibility: The methylene group in the target compound allows conformational flexibility, unlike rigid amino or acetyl-amino linkers in analogs .
- Acidity: Electron-withdrawing substituents (e.g., –NH– in 2-(naphthalen-1-ylamino)benzoic acid) enhance acidity compared to the methylene-linked compound .
- Lipophilicity : Naphthalene-containing derivatives exhibit higher logP values than phenyl or methyl-substituted analogs, influencing membrane permeability .
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility, but the naphthalene moiety reduces it, necessitating formulation strategies (e.g., salt formation) for pharmaceutical applications .
- Thermal Stability : Naphthalene-containing compounds generally exhibit higher melting points (e.g., 250–300°C) compared to simpler methylbenzoic acids (∼100°C) due to aromatic stacking .
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